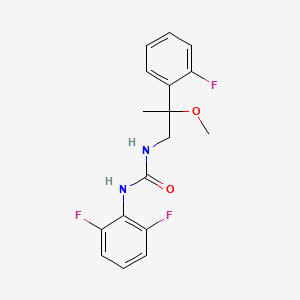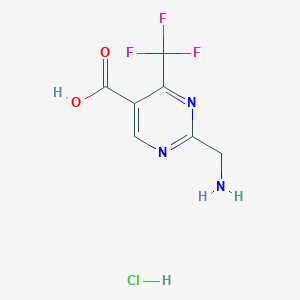
2-(Aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C6H8ClN3O2 .
Molecular Structure Analysis
The molecular structure of this compound includes elements such as carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O). The molecular weight is 189.6 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 189.6. Other physical and chemical properties like melting point, boiling point, and density are not available in the sources I searched .Scientific Research Applications
Synthesis and Characterization
2-(Aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid; hydrochloride is utilized in the synthesis of complex chemical structures, contributing to a broad spectrum of research areas including medicinal chemistry and materials science. A foundational study by Grant et al. (1956) details the synthesis and characterization of various β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, highlighting the versatility of pyrimidine derivatives in chemical synthesis (Grant, Seemann, & Winthrop, 1956).
Crystal Engineering and Drug Design
In crystal engineering and drug design, the ability of pyrimidine derivatives to form cocrystals with various carboxylic acids has been extensively researched. Rajam et al. (2018) prepared and characterized a series of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids, demonstrating the potential for designing new pharmaceutical compounds (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Antimicrobial and Anti-inflammatory Research
Derivatives of 2-(Aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid; hydrochloride have been synthesized and evaluated for their anti-microbial and anti-inflammatory activities. Deshmukh et al. (2009) developed an efficient synthesis method for 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines, showcasing their potential as antimicrobial agents (Deshmukh, Salunkhe, Patil, & Anbhule, 2009). Additionally, Dongarwar et al. (2011) synthesized pyrimidine-5-carboxylate derivatives and confirmed their anti-inflammatory and antimicrobial efficacy, further illustrating the compound's relevance in developing new therapeutic agents (Dongarwar, Wanjari, Nema, Katolkar, Turaskar, & Nimbekar, 2011).
Fluorinated Compound Synthesis
The synthesis of fluorinated analogues of pyrimidine derivatives, such as 2-(Aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid; hydrochloride, plays a critical role in medicinal chemistry due to the unique properties imparted by the trifluoromethyl group. Sukach et al. (2015) described the synthesis of new trifluoromethylated 4,5-dihydroorotic acid analogues, highlighting the importance of fluorinated compounds in drug design and development (Sukach et al., 2015).
Mechanism of Action
properties
IUPAC Name |
2-(aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O2.ClH/c8-7(9,10)5-3(6(14)15)2-12-4(1-11)13-5;/h2H,1,11H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLAOXCCSVPGJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)CN)C(F)(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(2-Azidoacetyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one](/img/structure/B2560703.png)
![N-(2-ethylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2560705.png)
![3-[[(E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-enyl]amino]benzonitrile](/img/structure/B2560706.png)
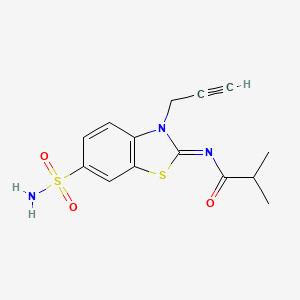
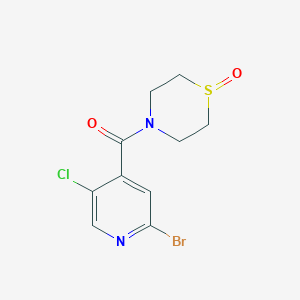
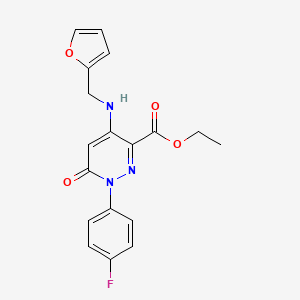

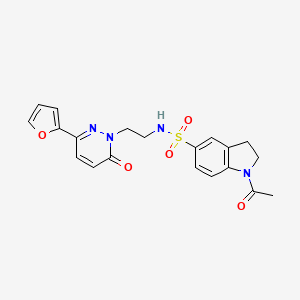
![[6-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2560717.png)
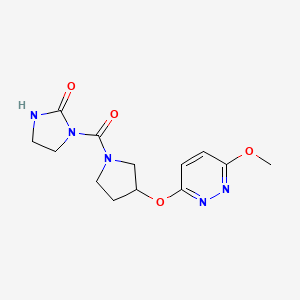
![3-(2-(azepan-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2560720.png)
![N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide](/img/structure/B2560721.png)
![4-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2560725.png)
